2-(2-(4-ベンゾイルピペラジン-1-イル)-2-オキソエチル)イソインドリン-1,3-ジオン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-(4-Benzoylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C21H19N3O4 and its molecular weight is 377.4g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(2-(4-Benzoylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(4-Benzoylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品合成

“2-(2-(4-ベンゾイルピペラジン-1-イル)-2-オキソエチル)イソインドリン-1,3-ジオン”を含むイソインドリン-1,3-ジオン誘導体は、医薬品合成における潜在的な用途のために注目を集めています . これらの誘導体の構造活性相関と生物学的特性は、治療薬としての可能性を解き明かすことを目的として研究されています .

除草剤

これらの化合物は、除草剤としての潜在的な用途についても検討されています . それらのユニークな化学構造と反応性により、この用途に適しています。

着色剤と染料

イソインドリン-1,3-ジオン誘導体は、着色剤と染料の合成に使用されます . それらの芳香族性と1位と3位におけるカルボニル基の存在は、それらの色の特性に寄与しています。

ポリマー添加剤

これらの化合物は、ポリマー中の添加剤としての潜在的な用途を持っています . それらは、ポリマーの特性を強化し、さまざまな用途に適したものにすることができます。

有機合成

イソインドリン-1,3-ジオン誘導体は、有機合成で使用されています . それらはさまざまな化学反応に関与することができ、複雑な有機分子の合成において貴重なツールとなっています。

フォトクロミック材料

これらの化合物は、フォトクロミック材料の開発における潜在的な用途を持っています . これらは、光に応答して色が変化する材料であり、イソインドリン-1,3-ジオン誘導体はこれらの変換において重要な役割を果たす可能性があります。

ドーパミン受容体調節

一部のイソインドリン-1,3-ジオン誘導体は、ドーパミン受容体D2を調節する可能性を示しています . これは、抗精神病薬としての潜在的な用途を示唆しています .

アルツハイマー病の治療

一部のイソインドリン-1,3-ジオン誘導体によるβ-アミロイドタンパク質凝集の阻害は、アルツハイマー病の治療における潜在的な能力を示しています<a aria-label="2: " data-citationid="8e8412ff-ee7b-400e-5442-5e9f01541268-42" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.1007/s00044-017-1942-6"

生化学分析

Biochemical Properties

2-(2-(4-Benzoylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione has been found to interact with acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain . The compound’s interaction with this enzyme suggests that it may have potential as a therapeutic agent for conditions such as Alzheimer’s disease, where acetylcholinesterase activity is often targeted .

Molecular Mechanism

The molecular mechanism of 2-(2-(4-Benzoylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione involves its interaction with acetylcholinesterase . It is suggested that the compound binds to the active site of the enzyme, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the brain.

Metabolic Pathways

Given its interaction with acetylcholinesterase, it may be involved in pathways related to acetylcholine metabolism .

生物活性

2-(2-(4-Benzoylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is a synthetic compound with potential therapeutic applications, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its anticancer properties, neuroprotective effects, and mechanisms of action based on recent studies.

Chemical Structure

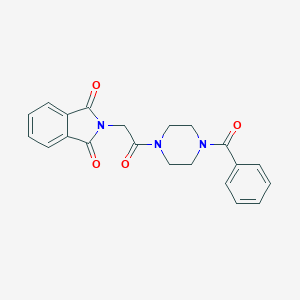

The compound is characterized by the following structure:

This structure includes a piperazine ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoindole derivatives, including 2-(2-(4-Benzoylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study evaluated its effects on A549 lung adenocarcinoma cells using the MTT assay, revealing an IC50 value indicating potent inhibitory effects on cell viability .

In Vivo Studies

In vivo experiments involving xenograft models in nude mice have further substantiated these findings. Mice injected with A549-luc cells and treated with the compound showed reduced tumor growth compared to control groups. Tumor sizes were monitored over a 60-day period, with significant differences observed in treated versus untreated groups .

Table 1: In Vivo Efficacy Data

| Treatment Group | Average Tumor Size (mm²) | Survival Rate (%) |

|---|---|---|

| Control | 250 ± 30 | 40 |

| Compound Group | 120 ± 20 | 80 |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly as an acetylcholinesterase inhibitor. This activity suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Acetylcholinesterase Inhibition

A study found that derivatives of isoindole compounds exhibit varying degrees of acetylcholinesterase inhibition. The presence of electron-withdrawing groups significantly enhanced the inhibitory activity, with some compounds showing IC50 values lower than that of donepezil, a standard treatment for Alzheimer's disease .

Table 2: Acetylcholinesterase Inhibitory Activity

| Compound | IC50 (nM) | Comparison to Donepezil (410 nM) |

|---|---|---|

| Compound 4e | 7.1 | Superior |

| Compound 4i | 20.3 | Superior |

| Compound (Test) | TBD | TBD |

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Tyrosine Kinase Inhibition : The compound has been identified as a potential inhibitor of tyrosine kinase enzymes, which play crucial roles in cancer cell proliferation and survival .

- Histopathological Changes : Histopathological analyses in animal studies indicated that treatment with the compound led to observable changes in tumor morphology and reduced cellular proliferation markers .

Toxicological Studies

Toxicological evaluations are essential for assessing the safety profile of new compounds. In studies involving acute and subacute toxicity assessments in mice, no severe adverse effects were noted at therapeutic doses. The findings suggest that while the compound exhibits significant biological activity, it also maintains a favorable safety margin .

特性

IUPAC Name |

2-[2-(4-benzoylpiperazin-1-yl)-2-oxoethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c25-18(14-24-20(27)16-8-4-5-9-17(16)21(24)28)22-10-12-23(13-11-22)19(26)15-6-2-1-3-7-15/h1-9H,10-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWDUZHTHYUSER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。